molecular formula C9H3BrCl2N2O2 B13011742 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid

Katalognummer: B13011742
Molekulargewicht: 321.94 g/mol
InChI-Schlüssel: DHLFAPJPWWCOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of bromine, chlorine, and carboxylic acid functional groups attached to a quinoxaline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of advanced equipment and technology helps in achieving consistent quality and high production rates .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the carboxylic acid group, play a crucial role in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C9H3BrCl2N2O2

Molekulargewicht

321.94 g/mol

IUPAC-Name

8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H3BrCl2N2O2/c10-4-1-3(9(15)16)2-5-6(4)14-8(12)7(11)13-5/h1-2H,(H,15,16)

InChI-Schlüssel

DHLFAPJPWWCOJT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.